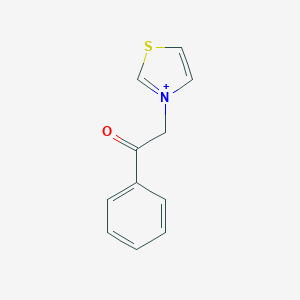
3-Phenacylthiazolium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenacylthiazolium is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a thiazolium salt that is commonly used in organic synthesis and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-Phenacylthiazolium is not fully understood. However, it has been proposed that it works by inhibiting the activity of enzymes involved in various biochemical pathways. It has also been found to interact with DNA and RNA, leading to changes in gene expression.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to induce apoptosis in cancer cells, making it a potential anticancer agent. Additionally, it has been found to exhibit antioxidant properties, which may be beneficial in preventing oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Phenacylthiazolium in lab experiments is its ease of synthesis and purification. It is also relatively stable and can be stored for long periods of time. However, one of the limitations is its potential toxicity, which may limit its use in certain experiments. It is important to take appropriate safety precautions when handling this compound.
Orientations Futures
There are several future directions for research on 3-Phenacylthiazolium. One area of interest is its potential as a drug candidate for the treatment of various diseases, including cancer and infectious diseases. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential targets for drug development. Finally, research on the synthesis of novel organic compounds using this compound as a catalyst is an area of ongoing interest.
Méthodes De Synthèse
The synthesis of 3-Phenacylthiazolium involves the reaction of thioamide with an alpha-haloketone in the presence of a base such as potassium hydroxide. The resulting product is a thiazolium salt that can be isolated and purified through recrystallization. This method has been widely used in organic synthesis and has been found to be efficient and cost-effective.
Applications De Recherche Scientifique
3-Phenacylthiazolium has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit antimicrobial, antifungal, and antitumor properties, making it a promising candidate for the development of new drugs. Additionally, it has been used in the synthesis of novel organic compounds and as a catalyst in chemical reactions.
Propriétés
Formule moléculaire |
C11H10NOS+ |
|---|---|
Poids moléculaire |
204.27 g/mol |
Nom IUPAC |
1-phenyl-2-(1,3-thiazol-3-ium-3-yl)ethanone |
InChI |
InChI=1S/C11H10NOS/c13-11(8-12-6-7-14-9-12)10-4-2-1-3-5-10/h1-7,9H,8H2/q+1 |
Clé InChI |
IBDBVEYUXOTRAO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CSC=C2 |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C[N+]2=CSC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


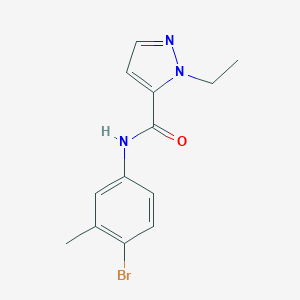
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-naphthyl)benzamide](/img/structure/B280438.png)
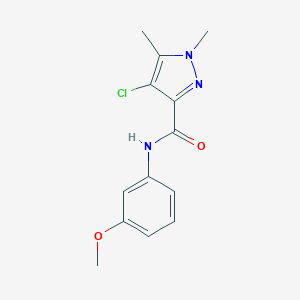

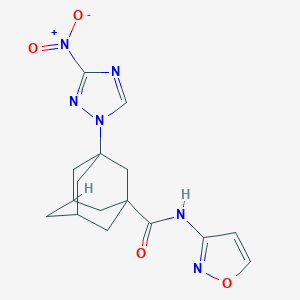
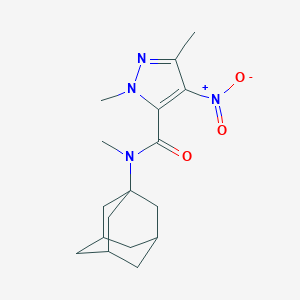
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B280450.png)
![N-(5-bromo-1,3-thiazol-2-yl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B280451.png)
![1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B280453.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B280454.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)-2-furamide](/img/structure/B280455.png)
![4-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}morpholine](/img/structure/B280458.png)
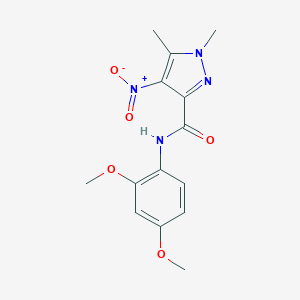
![N-{2-[(4-chlorophenyl)sulfanyl]phenyl}-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280460.png)
